1,3,3-Trimethylpyrrolidin-2-one
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Overview
Description
1,3,3-Trimethylpyrrolidin-2-one is a heterocyclic organic compound with a five-membered lactam ring structure. It is a derivative of pyrrolidinone, characterized by the presence of three methyl groups attached to the nitrogen and carbon atoms in the ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,3-Trimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethylbutyrolactone with ammonia or primary amines, followed by cyclization to form the desired pyrrolidinone derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like citric acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures. The use of green chemistry principles, such as ultrasound irradiation and environmentally friendly solvents, is also explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted pyrrolidinones, carboxylic acids, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3,3-Trimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block in organic synthesis, enabling the construction of complex molecules and heterocyclic compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is a key intermediate in the development of drugs with various therapeutic effects, such as anticonvulsants and anti-inflammatory agents.
Industry: The compound finds applications in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 1,3,3-Trimethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Pyrrolidinone: The parent compound with a similar lactam ring structure but without the additional methyl groups.
N-Methylpyrrolidinone: A derivative with a single methyl group attached to the nitrogen atom.
Pyrrolidine-2,5-dione: A related compound with a different substitution pattern on the lactam ring
Uniqueness: 1,3,3-Trimethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups enhances its stability and reactivity, making it a valuable intermediate in various synthetic and industrial processes .
Properties
IUPAC Name |
1,3,3-trimethylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-5-8(3)6(7)9/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWPVLUWTOJHTFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1=O)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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